4-(1-Pyrrolidinylmethyl)-4-piperidinol
Description
Table 1: IUPAC Naming Consistency
Table 2: Molecular and Isotopic Mass Comparison
| Parameter | Free Base | Dihydrochloride Salt |
|---|---|---|
| Average Mass | 184.283 Da | 257.199 Da |
| Monoisotopic Mass | 184.157563 Da | 256.110919 Da |
Structural and Nomenclatural Validation
The compound’s structure is validated through spectroscopic and computational methods:
- InChI Key :
KVPDUDGJCYNUMH-UHFFFAOYSA-N, encoding the connectivity and stereochemistry. - 3D Conformer : Interactive models confirm the bicyclic arrangement and spatial orientation.
This systematic approach ensures unambiguous identification in synthetic, analytical, and regulatory contexts.
Structure
2D Structure
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10(3-5-11-6-4-10)9-12-7-1-2-8-12/h11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPDUDGJCYNUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651016 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942031-83-6 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of 4-Piperidinol
A common method involves the reaction of 4-piperidinol or its derivatives with a suitable pyrrolidinylmethyl halide or equivalent electrophile under controlled conditions. This method requires:
- Activation of the hydroxyl group or use of a leaving group at the 4-position.
- Nucleophilic substitution by the pyrrolidine moiety.
- Use of polar aprotic solvents (e.g., dimethylformamide).
- Mild bases (e.g., potassium carbonate) to facilitate substitution.
- Temperature control to prevent side reactions.
This method leverages the nucleophilicity of the pyrrolidine nitrogen to form the C-N bond at the 4-position of the piperidinol ring.
Stepwise Construction via Piperidone Intermediates
Another approach involves:
- Starting from 4-piperidone hydrochloride as a precursor.
- Protecting groups such as tert-butyloxycarbonyl (Boc) are introduced to mask amine functionalities.
- Reductive amination or nucleophilic substitution to introduce the pyrrolidinylmethyl group.
- Subsequent deprotection and hydroxylation steps to yield the target 4-(1-pyrrolidinylmethyl)-4-piperidinol.
- Protection of 4-piperidone to form N-Boc-4-piperidone.
- Reaction with pyrrolidine or its derivatives under reductive amination conditions (e.g., sodium borohydride as reducing agent).
- Hydrolysis and deprotection under acidic or basic conditions.
- Purification by crystallization or chromatography.
This method benefits from high yields (typically above 80%) and allows for better control of stereochemistry and purity.
Reaction Conditions and Optimization
Industrial and Laboratory Scale Synthesis
- Laboratory scale: Batch reactions with careful temperature control and stoichiometry monitoring are common.
- Industrial scale: Processes often utilize continuous flow reactors to improve scalability, reproducibility, and safety. Automated systems facilitate precise control over reaction parameters, enhancing yield and purity.
Purification typically involves:
- Extraction with organic solvents (ethyl acetate, toluene).
- Washing with aqueous phases to remove inorganic salts.
- Drying agents (anhydrous sodium sulfate).
- Concentration under reduced pressure.
- Crystallization or chromatographic purification.
Research Findings and Notes
- The synthetic routes involving N-Boc protection and reductive amination provide robust yields and minimize side reactions.
- Direct alkylation methods may suffer from lower yields due to competing side reactions or incomplete substitution.
- Use of bases like potassium carbonate or sodium hydroxide is common to facilitate substitution or hydrolysis steps.
- Temperature control is critical, especially during reductive amination and deprotection to avoid decomposition.
- Purity assessment by NMR and other spectroscopic methods confirms the structure and quality of the final product.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Direct Alkylation | Substitution of 4-piperidinol | Simpler, fewer steps | Possible low yield, side products | Moderate (50-70) |
| Protection + Reductive Amination | Boc protection, amination, deprotection | High yield, better control | More steps, requires protection/deprotection | High (80-90) |
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group on the piperidinol ring can undergo oxidation to form a ketone derivative. Common oxidizing agents include:
| Reagent/Conditions | Product | Notes |
|---|---|---|
| Potassium permanganate (KMnO₄) | 4-(1-Pyrrolidinylmethyl)-4-piperidinone | Requires acidic or neutral conditions. |
| Chromium trioxide (CrO₃) | 4-(1-Pyrrolidinylmethyl)-4-piperidinone | High selectivity for alcohol → ketone. |
| Hydrogen peroxide (H₂O₂) | Partial oxidation products | Limited utility due to side reactions. |
Mechanistic Insight : Oxidation typically proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. Steric hindrance from the pyrrolidinylmethyl group may influence reaction rates.
Substitution Reactions
The hydroxyl group can act as a leaving group under specific conditions, enabling nucleophilic substitution:
Key Application : Substituted derivatives are intermediates in drug discovery, particularly for kinase inhibitors and antimicrobial agents .
Acylation and Alkylation
The tertiary amine in the pyrrolidine ring participates in nucleophilic reactions:
Structural Impact : Alkylation increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeting drugs .
Acid-Base Reactions
The compound forms salts with acids, enhancing solubility for pharmaceutical formulations:
| Acid Used | Product | Application |
|---|---|---|
| Hydrochloric acid (HCl) | Dihydrochloride salt | Improves stability in aqueous media . |
| Sulfuric acid (H₂SO₄) | Sulfate salt | Rarely used due to hygroscopicity . |
Physicochemical Note : The dihydrochloride salt is predominant in commercial samples, with a melting point >250°C .
Cyclization and Ring-Opening
Under catalytic conditions, the compound participates in cycloadditions or ring expansions:
| Conditions | Product | Notes |
|---|---|---|
| Pd/C + H₂ (hydrogenation) | Saturated pyrrolidine-piperidine fused ring | Reduces double bonds if present . |
| Acidic hydrolysis | Ring-opened amino alcohol | Requires prolonged heating . |
Synthetic Utility : Hydrogenation is critical for modifying ster
Scientific Research Applications
4-(1-Pyrrolidinylmethyl)-4-piperidinol has several scientific research applications across various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
4-(1-Pyrrolidinylmethyl)-4-piperidinol is structurally similar to other compounds such as 4-(1-pyrrolidinylmethyl)piperidine and N-(2,6-dimethylphenyl)-4-(1-pyrrolidinylmethyl)-benzamide. its unique combination of pyrrolidine and piperidine rings gives it distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP)
- Structure: Contains a piperidinol core substituted with a chlorinated trifluoromethylphenyl group .
- Pharmacology : TFMP derivatives exhibit potent analgesic activity via opioid-dependent and independent pathways, with some compounds showing efficacy comparable to morphine (e.g., derivatives 3, 5, 6, and 8 in ) .
- Key Difference: The trifluoromethylphenyl group enhances lipophilicity and receptor affinity compared to the pyrrolidinylmethyl group in 4-(1-Pyrrolidinylmethyl)-4-piperidinol, likely influencing its selectivity for pain-related pathways .
Haloperidol
- Structure: A butyrophenone derivative with a 4-piperidinol core substituted with chlorophenyl and fluorophenyl-oxobutyl groups .
- Pharmacology : Acts as a dopamine D2 receptor antagonist, used in treating schizophrenia and Tourette’s syndrome .
- Key Difference: The extended hydrophobic side chain in Haloperidol facilitates blood-brain barrier penetration, unlike the compact pyrrolidinylmethyl group in this compound, which may limit CNS activity .
4-(Trifluoromethyl)-4-piperidinol
- Structure: Piperidinol substituted with a trifluoromethyl group (CAS: 373603-69-1) .
- Physicochemical Properties : Boiling point 175.1±35.0 °C; density 1.291 g/cm³. The trifluoromethyl group increases electronegativity and steric bulk compared to the pyrrolidinylmethyl group .
- Applications: Used in synthetic chemistry for its electron-withdrawing properties, unlike this compound, which is explored for receptor modulation .
Pharmacological and Therapeutic Profiles
Physicochemical and Commercial Data
Biological Activity
4-(1-Pyrrolidinylmethyl)-4-piperidinol is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.
Structure and Synthesis
The compound features a piperidine core substituted with a pyrrolidinylmethyl group. This structural arrangement is significant for its biological activity, as variations in substituents can lead to different pharmacological effects. The synthesis of Mannich bases typically involves the reaction of a carbonyl compound with an amine and formaldehyde, yielding various derivatives with potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Mannich bases have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells . The mechanism often involves the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells.
- Antimicrobial Properties : Compounds within the Mannich base category have demonstrated antibacterial and antifungal activities. These effects are attributed to the ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
- Neurological Effects : Some derivatives show promise in treating neurological disorders due to their interaction with neurotransmitter systems. For example, they may act as ligands for various receptors, influencing dopaminergic and serotonergic pathways .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated an IC50 value below 10 µM for HepG2 cells, suggesting significant anticancer potential .
- Mechanistic Insights : Research has highlighted that the mechanism of action involves the formation of hydrogen bonds with DNA nucleotides, which enhances the compound's ability to inhibit DNA replication processes .
- Pharmacological Profiles : In vivo studies have shown that certain derivatives can modulate biomarkers associated with cancer progression and inflammation, indicating their potential as therapeutic agents in oncology and inflammatory diseases .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound compared to other related compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Neurological Effects |
|---|---|---|---|
| This compound | High (IC50 < 10 µM) | Moderate | Potential |
| Mannich Base A | Moderate | High | Low |
| Mannich Base B | Low | Moderate | High |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation steps enhances yield .
- Yield Maximization : Use excess pyrrolidine (1.2–1.5 equivalents) to drive alkylation reactions to completion .
Advanced: How can structural analogs of this compound inform its structure-activity relationship (SAR) in neuropharmacological studies?
Answer:
Comparative SAR analysis with structurally related piperidine derivatives reveals critical functional groups:
Q. Methodological Approach :
- Molecular Docking : Use AutoDock Vina to predict binding modes to dopamine D2 receptors .
- In Vitro Assays : Radioligand binding assays (e.g., [³H]spiperone for D2 receptors) to quantify affinity .
Basic: What analytical techniques are essential for characterizing this compound and ensuring purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinylmethyl at C4) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., m/z 211.18 [M+H]⁺) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .
- Melting Point Analysis : Compare observed mp (e.g., 137–139°C) to literature values .
Advanced: How can discrepancies in reported cytotoxicity data for this compound derivatives be resolved?
Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use MTT/XTT assays with controlled cell lines (e.g., HEK293 or SH-SY5Y) .
- Impurity Profiling : LC-MS to identify byproducts (e.g., N-oxides) that may skew results .
- Dose-Response Curves : Generate IC50 values across ≥3 independent replicates to confirm reproducibility .
Safety: What are critical handling protocols for this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Spill Management : Neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite) .
- Storage : In airtight containers under nitrogen at –20°C to prevent oxidation .
Advanced: What computational tools are effective for predicting the metabolic pathways of this compound?
Answer:
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 (CYP3A4/2D6) oxidation sites .
- In Silico Metabolism : Simulate phase I/II reactions (e.g., N-demethylation, glucuronidation) .
- Validation : Compare predictions with in vitro hepatocyte microsomal assays .
Basic: How can researchers validate the stereochemical purity of this compound derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
